molecular formula C18H22N2O2 B15171490 N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide CAS No. 919997-27-6

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide

Cat. No.: B15171490
CAS No.: 919997-27-6
M. Wt: 298.4 g/mol
InChI Key: GUHOHKPLKSNNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is an organic compound known for its diverse applications in medicinal chemistry and materials science. This compound belongs to the class of alkanamides and is characterized by the presence of a diphenylpropyl group attached to the beta-alaninamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with beta-alaninamide under specific conditions to obtain the target compound .

Industrial Production Methods

Industrial production of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. It is known to act as an NMDA glutamate receptor open channel blocker, which affects the signaling pathways in the nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is unique due to its specific structure and the presence of the beta-alaninamide backbone, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor blocker sets it apart from other similar compounds, making it a valuable tool in neuroscience research .

Properties

CAS No.

919997-27-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3,3-diphenylpropylamino)-N-hydroxypropanamide

InChI

InChI=1S/C18H22N2O2/c21-18(20-22)12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21)

InChI Key

GUHOHKPLKSNNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.